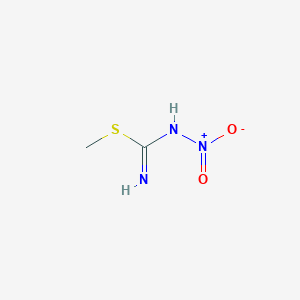
Methyl 4-chlorocinnamate
Overview
Description
Methyl 4-chlorocinnamate is an organic compound with the molecular formula C10H9ClO2. It is a derivative of cinnamic acid, where the hydrogen atom in the para position of the phenyl ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chlorocinnamate can be synthesized through several methods. One common approach involves the esterification of p-chlorocinnamic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the use of boron tribromide as a reagent, along with 4-dimethylaminopyridine (4-DMAP) and pyridine as bases, in N-methyl-2-pyrrolidone (NMP) as the solvent. This reaction is conducted at high temperatures (180-190°C) for 8-12 hours .
Industrial Production Methods
Industrial production of p-chlorocinnamic acid methyl ester often employs large-scale esterification processes. These processes typically involve the use of continuous reactors and optimized reaction conditions to maximize yield and minimize by-products. The esterification reaction is usually catalyzed by strong acids, and the reaction mixture is continuously distilled to remove the ester product and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorocinnamate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form p-chlorocinnamic acid.
Reduction: Reduction of the ester can yield p-chlorocinnamyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
- p-Chlorocinnamic acid. p-Chlorocinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chlorocinnamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-chlorocinnamic acid methyl ester, particularly its antimicrobial activity, involves the inhibition of key enzymes in microbial cells. For instance, it has been shown to inhibit the enzyme 14-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death . Additionally, the compound can interact with other molecular targets, such as proteins and nucleic acids, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
p-Chlorocinnamic acid: The parent compound, which lacks the ester group.
p-Bromocinnamic acid methyl ester: Similar structure with a bromine atom instead of chlorine.
p-Methoxycinnamic acid methyl ester: Similar structure with a methoxy group instead of chlorine.
Uniqueness
Methyl 4-chlorocinnamate is unique due to its specific combination of a chlorine atom in the para position and an ester functional group. This combination imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and specific reactivity in substitution reactions .
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3 |
InChI Key |
IIBXQGYKZKOORG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
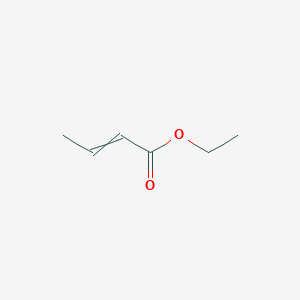
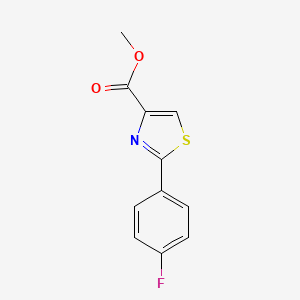
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B8817267.png)

![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, dichloride](/img/structure/B8817278.png)
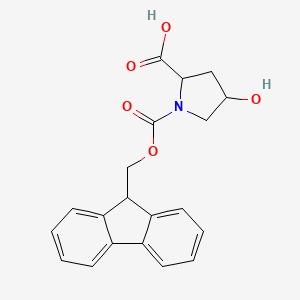
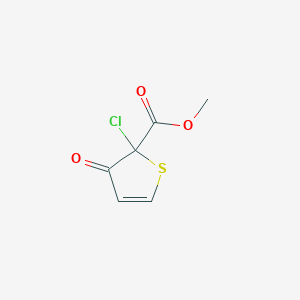
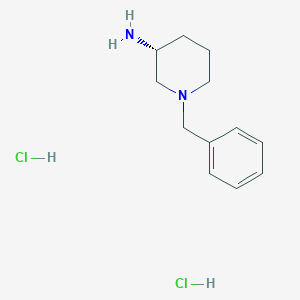
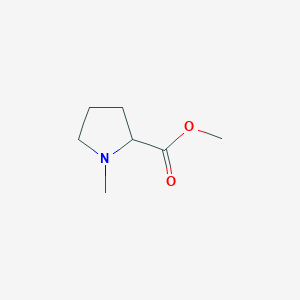
![6-Chloro-5-iodo-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B8817314.png)
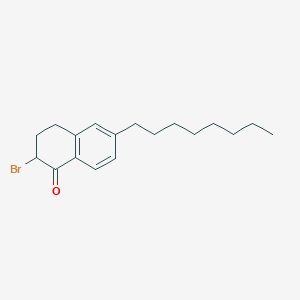
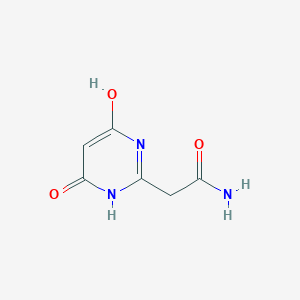
![5-[(2-Methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B8817330.png)
